molecular formula C6H5ClN4 B11915682 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

Cat. No.: B11915682
M. Wt: 168.58 g/mol
InChI Key: IBXDXXZVQBUBJQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazolo[3,4-b]pyridine Chemistry

The journey into the chemistry of pyrazolo[3,4-b]pyridines began over a century ago. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908, which was achieved by treating diphenylhydrazone and pyridine (B92270) with iodine. nih.gov Just a few years later, in 1911, Bülow synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones. nih.gov

Since these early discoveries, the field has evolved significantly. The initial synthetic strategies have been expanded and refined, leading to a multitude of methods for constructing the pyrazolo[3,4-b]pyridine core. These methods can be broadly categorized into two main approaches: the formation of a pyridine ring onto a pre-existing pyrazole (B372694) ring, or the annulation of a pyrazole ring onto a pre-existing pyridine ring. nih.gov The former approach, often utilizing a 3-aminopyrazole (B16455) derivative as a key starting material, is the more common strategy found in the literature. nih.gov

Structural Topography and Tautomeric Considerations of the Pyrazolo[3,4-b]pyridine System

The structure of pyrazolo[3,4-b]pyridine is characterized by the fused pyrazole and pyridine rings, which are essentially planar. A key structural feature of pyrazolo[3,4-b]pyridines that are not substituted on the nitrogen atoms of the pyrazole ring is the potential for tautomerism. mdpi.com Two primary tautomeric forms can exist: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine isomers. mdpi.comuj.edu.pl This tautomerism is a critical consideration in the study of these compounds as the different isomers can exhibit distinct chemical and physical properties.

In the landscape of pyrazolo[3,4-b]pyridine chemistry, the 1H-isomer is the more predominantly studied and synthesized form. It is estimated that over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in scientific literature, highlighting the extensive research focus on this particular tautomer. mdpi.com The prevalence of the 1H-isomer is attributed to its greater thermodynamic stability compared to the 2H-isomer. This stability is influenced by the aromaticity of the bicyclic system. In the N1-substituted isomers, aromatic circulation is present in both the pyrazole and pyridine rings. In contrast, the N2-substituted structures only permit a peripheral aromatic circulation, which has a significant impact on the relative stability of the isomers.

The greater stability of the 1H-tautomer has been supported by computational studies. Alkorta and Elguero, using AM1 calculations, demonstrated that the 1H-tautomer is more stable than the 2H-tautomer by a significant energy difference of 37.03 kJ/mol. This computational evidence aligns with experimental observations where the 2H-tautomer is typically favored only when the pyrazole ring is fused to a non-aromatic ring.

TautomerRelative StabilityEnergy Difference (kJ/mol)
1H-Pyrazolo[3,4-b]pyridineMore Stable-
2H-Pyrazolo[3,4-b]pyridineLess Stable37.03

Overview of Pyrazolo[3,4-b]pyridine Derivatization Potential

The pyrazolo[3,4-b]pyridine scaffold offers numerous positions for chemical modification, making it a versatile platform for the synthesis of a diverse range of derivatives. The potential for derivatization exists at positions N1, C3, C4, C5, and C6.

Common synthetic strategies for derivatization often involve the reaction of 5-aminopyrazoles with various electrophilic partners. For instance, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, is a well-established method for producing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can then be converted to 4-chloro derivatives. Other methods include reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and multi-component reactions involving aldehydes and other active methylene (B1212753) compounds. researchgate.net These reactions allow for the introduction of a wide variety of substituents at different positions of the pyrazolo[3,4-b]pyridine core, enabling the fine-tuning of its chemical and physical properties. The chlorine atom in chloro-substituted pyrazolopyridines, for instance, serves as a useful handle for further functionalization through nucleophilic substitution or cross-coupling reactions. mdpi.compharmint.net

Specific Research Focus on 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

The compound this compound, with the Chemical Abstracts Service (CAS) registry number 1710293-78-9, is a specific derivative within the vast family of pyrazolo[3,4-b]pyridines. Its chemical structure consists of the 1H-pyrazolo[3,4-b]pyridine core, with a chlorine atom substituted at the 5-position and an amine group at the 6-position.

While this compound is commercially available and listed as a chemical intermediate for medicinal purposes, detailed scientific research, including its synthesis, specific chemical reactivity, and applications, is not extensively documented in publicly accessible literature. Its structure, however, suggests it can serve as a valuable building block in the synthesis of more complex molecules, with the amine and chloro groups offering reactive sites for further chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H3,8,9,10,11)

InChI Key

IBXDXXZVQBUBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC(=C1Cl)N

Origin of Product

United States

Chemical Transformations and Functionalization Strategies of 5 Chloro 1h Pyrazolo 3,4 B Pyridin 6 Amine Derivatives

General Reactivity Patterns of the Pyrazolo[3,4-b]pyridine System

The reactivity of the 1H-pyrazolo[3,4-b]pyridine ring system is a composite of its constituent pyrazole (B372694) and pyridine (B92270) rings. The pyrazole ring is generally electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient, predisposing it to nucleophilic substitution. cdnsciencepub.com In unsubstituted pyrazolo[3,4-b]pyridines, two tautomeric forms are possible: the 1H- and 2H-isomers. Theoretical calculations have shown the 1H-tautomer to be significantly more stable. nih.govmdpi.com

Electrophilic substitution on the pyrazolo[3,4-b]pyridine nucleus typically occurs on the electron-rich pyrazole moiety rather than the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Studies have shown that reactions such as nitration and halogenation preferentially occur at the C3 position of the pyrazole ring. cdnsciencepub.comrsc.org For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine results in substitution at the 3-position. rsc.org In contrast, nitration of the same compound can lead to substitution on the benzyl (B1604629) protecting group, indicating the heterocyclic core's relative resistance to nitrating conditions. rsc.org

The pyridine ring's electron-deficient nature makes it a prime target for nucleophilic substitution, particularly at the C2, C4, and C6 positions, which are ortho and para to the ring nitrogen. stackexchange.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates these reactions through an addition-elimination mechanism. quimicaorganica.org The initial attack of the nucleophile forms a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance structures that place the negative charge on the electronegative pyridine nitrogen. stackexchange.com The subsequent elimination of the leaving group restores the aromaticity of the ring. quimicaorganica.org This reactivity is fundamental to the functionalization of halo-substituted pyrazolo[3,4-b]pyridines, such as the title compound.

While less common than electrophilic or nucleophilic substitutions, homolytic substitution reactions on the pyrazolo[3,4-b]pyridine system have been explored. These reactions provide alternative pathways to functionalized derivatives that may not be accessible through other means. Research has described selected examples of homolytic reactions, highlighting their utility in providing regiosynthetic routes to useful intermediates. cdnsciencepub.comcdnsciencepub.com

Derivatization at Pyrazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) allows for derivatization but also presents a regioselectivity challenge. The choice of reagents and reaction conditions is critical to control the site of substitution.

Selective N-alkylation is a key strategy for modifying the properties of pyrazolo[3,4-b]pyridines and for directing subsequent reactions. The regioselectivity of N-alkylation is influenced by steric and electronic factors, as well as the reaction conditions.

Regioselective N1-Alkylation : A variety of methods have been developed to achieve selective alkylation at the more stable N1 position. nih.govresearchgate.net Catalyst-free Michael additions have been shown to provide N1-alkylated pyrazoles with excellent regioselectivity (>99.9:1) and in high yields. nih.gov Other studies have achieved regioselective N1-alkylation and -arylation using potassium carbonate in DMSO, with the outcomes justified by DFT calculations. researchgate.net

Protecting Groups : In multi-step syntheses, it is often necessary to protect one of the pyrazole nitrogens to ensure selectivity in subsequent transformations. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group has been successfully used as a protecting group for the pyrazole core during the synthesis of potent kinase inhibitors. nih.gov However, the removal of N1-substituents can be challenging. Attempts to remove protecting groups like benzyl or p-methoxybenzyl have been investigated, but often with limited success, highlighting the stability of the N-C bond. rsc.orgacs.org

Reagent/ConditionProductSelectivityApplicationReference
Michael AcceptorsN1-Alkyl pyrazole>99.9:1 (N1/N2)Catalyst-free synthesis nih.gov
K₂CO₃/DMSON1-Alkyl/Aryl pyrazoleRegioselectiveGeneral N-substitution researchgate.net
SEM-ClN1-SEM protectedHighIntermediate protection nih.gov
NaH, Brominated alkanesN-Alkyl derivativesHigh yield (90-94%)Synthesis of N-alkyl series researchgate.net

Transformations at the Pyridine Ring Positions (C3, C4, C5, C6)

The functional groups present on the pyridine ring of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine and its analogs are key sites for chemical modification.

C3 Position : The C3 position is a common site for functionalization. 3-Amino-1H-pyrazolo[3,4-b]pyridines are valuable precursors that can be converted into 3-iodo derivatives via iododediazonation. researchgate.net These iodo-compounds are highly versatile intermediates for a range of palladium- and copper-promoted cross-coupling reactions, including Suzuki, Heck, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, and acetylenic moieties. researchgate.net Direct halogenation at C3 has also been reported. rsc.org

C4 Position : The C4 position can be functionalized during the synthesis of the heterocyclic core. The Gould-Jacobs reaction, for instance, which involves the cyclization of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate, typically yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which are often converted to 4-chloro derivatives upon treatment with reagents like POCl₃. nih.govmdpi.com

C5 Position : The chlorine atom at the C5 position of the title compound is a critical functional handle for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a wide variety of nucleophiles. For example, similar 5-bromo or 5-sulfonyl derivatives readily undergo coupling with amines and other nucleophiles. nih.govgrowingscience.com Palladium-catalyzed C-N coupling reactions are also employed to introduce amine-containing side chains at this position, a strategy used in the development of potent kinase inhibitors. nih.gov

C6 Position : The amine group at the C6 position is an electron-donating group that influences the reactivity of the ring system. While it can be acylated or participate in condensation reactions rsc.org, its primary role is often as a key pharmacophoric element or a synthetic precursor. The synthesis of the 6-amino functionality itself can be achieved through the cyclization of 5-aminopyrazoles with various carbon synthons. nih.govmdpi.com

PositionReaction TypeReagents/ConditionsResulting Functional GroupReference
C3Diazotization/IodinationNaNO₂, KIIodo researchgate.net
C3Cross-CouplingPd or Cu catalyst, various partnersAryl, Alkyl, Alkenyl, Alkynyl researchgate.net
C4Cyclization (Gould-Jacobs)POCl₃Chloro nih.gov
C5Nucleophilic Substitution (SNAr)Amines, other nucleophilesAmino, Alkoxy, etc. nih.govnih.gov
C6Cyclization/Condensation5-Aminopyrazoles, ketonesAmine (as part of ring formation) rsc.orgmdpi.com

Strategies for Modification of the C5-Chloro Moiety

The chlorine atom at the C5-position of the this compound scaffold is a key functional group that enables a variety of chemical transformations. Its presence enhances the electrophilic character of the C5 carbon, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functional groups, which is a critical strategy in the synthesis of new bioactive molecules.

Common strategies for modifying the C5-chloro moiety involve its displacement by various nucleophiles. These reactions are typically performed under basic conditions to facilitate the substitution. The electron-deficient nature of the pyrazolo[3,4-b]pyridine ring system facilitates these nucleophilic substitution processes. nih.gov

Key substitution reactions include:

Amination: Reaction with primary or secondary amines introduces new amino substituents.

Alkoxylation: The use of alkoxides, such as sodium methoxide (B1231860) or ethoxide, leads to the formation of ether linkages.

Thiolation: Reactions with thiols result in the formation of thioethers.

These transformations are fundamental for creating derivatives with altered electronic, steric, and lipophilic properties, which can significantly influence their biological activity.

Table 1: Nucleophilic Substitution Reactions at the C5-Position

Nucleophile Reagent Example Product Type
Amine Benzylamine 5-Amino-substituted pyrazolopyridine
Alkoxide Sodium methoxide 5-Alkoxy-substituted pyrazolopyridine

Reactions Involving the C6-Amino Group

The C6-amino group on the this compound core behaves as a typical aromatic amine, providing a reactive handle for a different set of functionalization strategies. cdnsciencepub.com These reactions are crucial for extending the molecular structure and introducing functionalities that can serve as key interaction points with biological targets.

Common transformations of the C6-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for attaching various side chains.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: The amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. The resulting diazonium group is an excellent leaving group and can be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano) through Sandmeyer or related reactions. Aprotic diazotization methods using alkyl nitrites can also be employed. cdnsciencepub.com

Condensation Reactions: The amino group can react with carbonyl compounds, such as aldehydes or ketones, to form Schiff bases (imines), which can be further reduced to secondary amines.

Table 2: Functionalization of the C6-Amino Group

Reaction Type Reagent Example Resulting Functional Group
Acylation Acetyl chloride Amide
Sulfonylation Tosyl chloride Sulfonamide
Diazotization/Substitution NaNO₂, CuBr Bromo

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are extensively used to functionalize halogenated heterocyclic scaffolds like this compound. organic-chemistry.orgsnnu.edu.cnnih.gov The C5-chloro position is an ideal site for such transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most effective methods for creating C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgnih.gov This reaction is valued for the stability and low toxicity of the boron reagents and its high selectivity. nih.govrsc.org For the this compound scaffold, Suzuki coupling allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or a mixture of toluene (B28343) and water. rsc.org The choice of ligand is crucial for achieving high efficiency, especially with challenging heterocyclic substrates. nih.gov

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This methodology is highly general and allows for the formation of a C-N bond at the C5 position of the pyrazolopyridine core. This reaction provides a direct route to 5-amino derivatives that might be difficult to access through direct nucleophilic substitution, especially with less nucleophilic amines. Key components of the catalytic system include a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). organic-chemistry.orgnih.gov The development of specialized ligands has enabled the amination of even complex and base-sensitive heteroaryl halides. nih.gov

Table 3: Cross-Coupling Reactions at the C5-Position

Reaction Name Coupling Partner Catalyst/Ligand Example Base Example Bond Formed Product Example
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ C-C 5-Phenyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Multi-functionalization and Scaffold Diversification Approaches

The development of new therapeutic agents often relies on the synthesis of large libraries of related compounds to explore the structure-activity relationship (SAR). The this compound scaffold is an excellent starting point for such efforts due to its multiple, orthogonally reactive sites. nih.govnih.gov Scaffold diversification involves the sequential or combinatorial modification of these sites to generate a wide array of structurally diverse molecules. nih.govnih.gov

A typical diversification strategy might involve a multi-step synthetic sequence where each reactive position is addressed selectively:

N1-Alkylation/Arylation: The pyrazole nitrogen can be functionalized, often using an alkyl halide or aryl halide under basic conditions. This initial step can introduce a key element for molecular recognition.

C5-Position Functionalization: The C5-chloro group can be modified using the cross-coupling methodologies described previously (e.g., Suzuki or Buchwald-Hartwig reactions) to install a diverse set of substituents. nih.gov

C6-Amino Group Modification: Finally, the C6-amino group can be acylated, sulfonylated, or otherwise functionalized to complete the synthesis of a complex, multi-functionalized molecule. cdnsciencepub.com

This step-wise approach allows for the systematic variation of substituents at three different positions of the pyrazolopyridine core, enabling a thorough exploration of the chemical space around the scaffold. nih.govnih.gov Such molecular hybrids, combining the pyrazolo[3,4-b]pyridine core with other pharmacophores like triazoles, have been synthesized to create novel compounds with potential therapeutic applications. nih.gov

Table 4: Example of a Scaffold Diversification Strategy

Step Position Reaction Type Example Reagent Intermediate/Product
1 N1 Alkylation Iodomethane 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
2 C5 Suzuki Coupling 4-Fluorophenylboronic acid 5-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1h Pyrazolo 3,4 B Pyridin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine, ¹H and ¹³C NMR would provide crucial information about the electronic environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine (NH₂) and pyrazole (B372694) (NH) protons. The chemical shifts of the aromatic protons on the pyridine (B92270) ring are influenced by the positions of the chlorine and amine substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amine group will cause characteristic upfield or downfield shifts for the adjacent protons.

In related pyrazolo[3,4-b]pyridine derivatives, the protons on the pyridine ring typically appear in the aromatic region of the spectrum. For instance, in a study of various 1H-pyrazolo[3,4-b]pyridines, the chemical shifts of the pyridine ring protons were observed to be influenced by the nature and position of the substituents. nih.gov The NH proton of the pyrazole ring is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the amine group would also likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.8 - 8.2s
H-47.0 - 7.4s
NH (pyrazole)12.0 - 14.0br s
NH₂ (amine)5.0 - 7.0br s

The carbon atom attached to the chlorine (C-5) is expected to be significantly deshielded and appear at a downfield chemical shift. Conversely, the carbon atom attached to the electron-donating amine group (C-6) would be shielded and appear at a more upfield position compared to an unsubstituted carbon. The carbons of the pyrazole ring also exhibit characteristic chemical shifts. General trends observed in the ¹³C NMR spectra of substituted pyridines and pyrazoles can be used to predict the approximate chemical shifts for the target compound. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
C-3130 - 135
C-3a145 - 150
C-4110 - 115
C-5140 - 145
C-6150 - 155
C-7a155 - 160

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the fused ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and pyrazole groups, C-N bonds, and the C-Cl bond.

The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the pyrazole ring would likely appear as a broader band in the same region. C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration usually appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
N-H stretch (pyrazole)3200 - 3400 (broad)
C-H stretch (aromatic)3000 - 3100
C=N, C=C stretch (aromatic)1400 - 1650
C-Cl stretch600 - 800

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would likely involve the loss of small molecules or radicals, such as HCN, Cl, or NH₂. The fragmentation of related pyrazolo[3,4-b]pyridine structures often involves the cleavage of the pyridine or pyrazole ring. For example, a study on the mass spectrometry of 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids showed characteristic losses of CO₂ and subsequent fragmentation of the heterocyclic core. lgcstandards.com

X-ray Crystallography for Precise Solid-State Structure Determination

Computational and Theoretical Investigations of 5 Chloro 1h Pyrazolo 3,4 B Pyridin 6 Amine

Quantum Chemical Methodologies and Basis Sets

Electronic Structure Analysis

A thorough understanding of the electronic properties of a molecule is fundamental to predicting its behavior. However, specific data from electronic structure analyses for 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine is not available.

Frontier Molecular Orbital (FMO) Analysis

Detailed Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap, has not been reported for this compound. This information is crucial for understanding the kinetic stability and chemical reactivity of a compound.

Natural Bond Orbital (NBO) Analysis

Similarly, Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution, hybridization, and intramolecular interactions, has not been specifically published for this compound. Data from NBO analysis, such as natural charges on individual atoms and hyperconjugative interactions, are essential for a deep understanding of its electronic structure.

Reactivity and Selectivity Predictions

The prediction of a molecule's reactivity and the selectivity of its reactions is a key application of computational chemistry. For this compound, this area remains uninvestigated in the available literature.

Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping

There are no published studies detailing the calculation of Fukui functions to identify the most electrophilic and nucleophilic sites in this compound. Furthermore, Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites for electrophilic and nucleophilic attack, have not been generated for this specific molecule.

Correlation of Spectroscopic Data with Theoretical Calculations

The correlation of experimentally obtained spectroscopic data (such as FT-IR, UV-Vis, and NMR) with values predicted through theoretical calculations is a powerful method for validating both the experimental results and the computational models used. For this compound, no such correlational studies have been found in the scientific literature. While characterization data for related compounds exist, a dedicated study correlating the experimental spectrum of this compound with theoretically predicted values is absent. mdpi.com

Calculated versus Experimental NMR Parameters

No studies presenting a comparison of calculated and experimental Nuclear Magnetic Resonance (NMR) parameters for this compound were found.

Calculated versus Experimental Vibrational Frequencies (IR/Raman)

There is no available data from studies comparing calculated and experimental vibrational frequencies from Infrared (IR) or Raman spectroscopy for this compound.

Tautomeric Equilibrium and Relative Stability Studies (e.g., AM1 calculations)

While AM1 calculations have been performed on the parent compound, 1H-pyrazolo[3,4-b]pyridine, to assess tautomeric equilibrium, no such studies have been published for the 5-chloro-6-amino derivative. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

No literature could be located that details Hirshfeld surface analysis or energy framework calculations to investigate the intermolecular interactions and crystal packing of this compound.

Non-linear Optical (NLO) Properties Investigations

There are no published investigations into the non-linear optical (NLO) properties of this compound.

Q & A

Q. What in vitro assays are suitable for evaluating the antileishmanial activity of this compound?

  • Answer : Standardized assays include:
  • Promastigote viability (MTT assay, IC₅₀ <10 µg/mL) .
  • Amastigote-infected macrophages (Giemsa staining, selectivity index >10) .
  • ROS generation (DCFH-DA probe) to assess mitochondrial disruption .

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